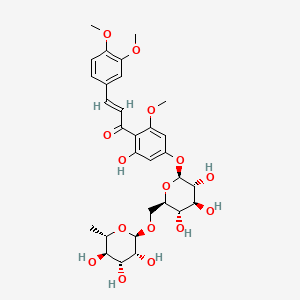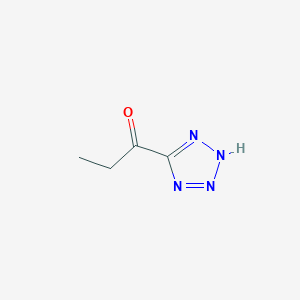
2,3',4-Trimethylbiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3’,4-Trimethylbiphenyl is an organic compound belonging to the biphenyl family, characterized by the presence of three methyl groups attached to the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3’,4-Trimethylbiphenyl can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the nitration of 2,3,4-trimethylbiphenyl with nitrogen dioxide in benzene, resulting in various nitrated products .
Industrial Production Methods
Industrial production methods for 2,3’,4-Trimethylbiphenyl are not extensively documented. the Suzuki–Miyaura coupling reaction is a widely used industrial process for synthesizing biphenyl derivatives due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2,3’,4-Trimethylbiphenyl undergoes several types of chemical reactions, including:
Nitration: Reaction with nitrogen dioxide in benzene, producing nitrated biphenyls and nitratomethylbiphenyls.
Reduction: Reduction of nitro compounds to amines using phosphorus reagents.
Common Reagents and Conditions
Nitration: Nitrogen dioxide in benzene.
Reduction: Triethyl phosphite in cumene or t-butylbenzene.
Major Products
Nitration: Produces nitratomethylbiphenyls and ketones.
Reduction: Produces amino derivatives and phosphorimidates.
Applications De Recherche Scientifique
2,3’,4-Trimethylbiphenyl is used as a research intermediate in various scientific studies. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3’,4-Trimethylbiphenyl involves its interaction with specific molecular targets and pathways. For example, in nitration reactions, the compound undergoes electrophilic aromatic substitution, where the nitro group replaces a hydrogen atom on the aromatic ring . In reduction reactions, the nitro group is reduced to an amine, altering the compound’s chemical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4-Trimethylphenol: Undergoes similar nitration reactions with nitrogen dioxide.
2,4,6-Trimethylbiphenyl: Undergoes reduction to produce amino derivatives and phosphorimidates.
Uniqueness
2,3’,4-Trimethylbiphenyl is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. This uniqueness makes it valuable for studying specific chemical processes and developing new materials .
Propriétés
Formule moléculaire |
C15H16 |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
2,4-dimethyl-1-(3-methylphenyl)benzene |
InChI |
InChI=1S/C15H16/c1-11-5-4-6-14(10-11)15-8-7-12(2)9-13(15)3/h4-10H,1-3H3 |
Clé InChI |
YEXVBRNCTPOJMO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B13445652.png)











